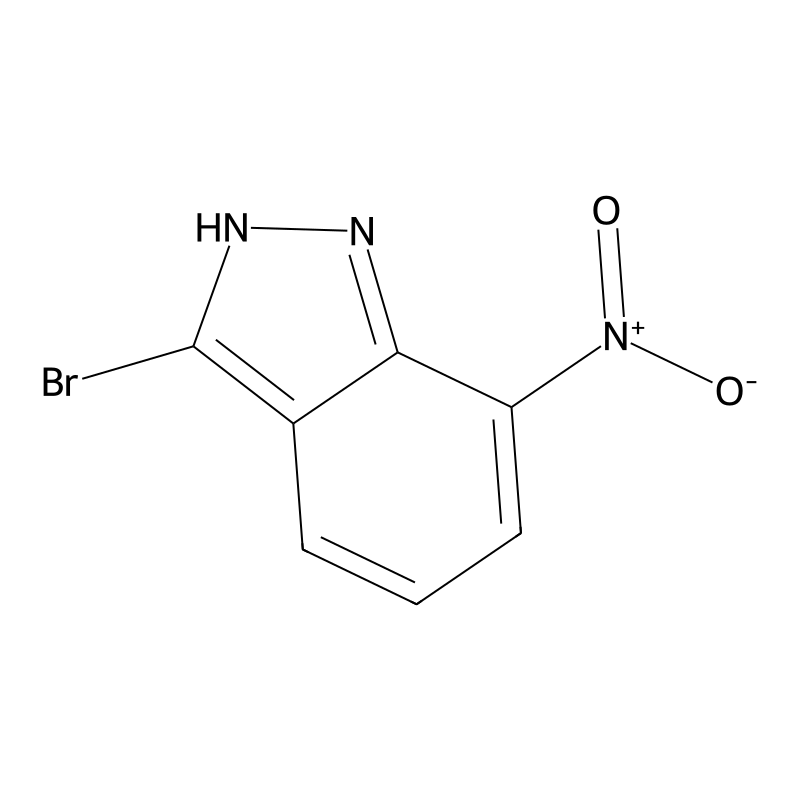

3-Bromo-7-nitroindazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nitric Oxide Synthase (NOS) Inhibitor

3-Bromo-7-nitroindazole (3-Br-7NI) is a small molecule that acts as a selective inhibitor of Nitric Oxide Synthase (NOS) enzymes. NOS is a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune function [, ].

3-Br-7NI primarily targets neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms, with less potent inhibition of endothelial NOS (eNOS) [, ]. This selective inhibition allows researchers to study the specific roles of nNOS and iNOS in various biological systems without significantly affecting eNOS activity.

Research Applications

Studying the Role of NO in Behavior:

-Br-7NI has been used to investigate the role of NO in various behaviors, including:

- Maternal aggression: Studies in prairie voles demonstrated that 3-Br-7NI treatment reduced maternal aggression, suggesting the involvement of NO in this behavior [].

- Learning and memory: Studies suggest that NO plays a role in learning and memory processes. 3-Br-7NI has been used to explore the specific contribution of nNOS and iNOS in these processes [].

- Pain perception: Research suggests that NO modulates pain signaling. 3-Br-7NI may be used to investigate the specific role of nNOS and iNOS in pain pathways [].

Investigating Neurodegenerative Diseases:

Nitric oxide has been implicated in the pathogenesis of various neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. 3-Br-7NI can be used to study the role of nNOS and iNOS in these diseases and evaluate the potential of NOS inhibition as a therapeutic strategy [, ].

3-Bromo-7-nitroindazole is a synthetic organic compound classified as an indazole derivative. Its chemical formula is C₇H₄BrN₃O₂, and it has a molecular weight of 242.0 g/mol. This compound appears as a yellowish solid and is primarily recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS) . The compound's structural uniqueness lies in the presence of bromine and nitro functional groups at specific positions on the indazole ring, which contribute to its biological activity.

Br-NNO acts as a competitive inhibitor of nNOS. It binds to the enzyme's active site, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO) []. This inhibition specifically targets nNOS, showing greater selectivity compared to other nitric oxide synthase isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS) [, ]. By regulating nNOS activity, Br-NNO offers a tool to study the role of NO signaling in neuronal function and dysfunction [].

The primary chemical reaction involving 3-bromo-7-nitroindazole is its interaction with nitric oxide synthase enzymes, particularly nNOS. By inhibiting nNOS, this compound disrupts the conversion of L-arginine to L-citrulline, leading to decreased nitric oxide production. This mechanism is significant in various physiological processes, including neurotransmission and vascular regulation . The compound can also undergo typical organic reactions involving halogen substitution and nitro group reduction under specific conditions.

3-Bromo-7-nitroindazole exhibits notable biological activity as a potent inhibitor of nNOS. Studies have shown that administration of this compound impairs spatial learning and memory performance in animal models, such as rats subjected to the Morris water maze paradigm . Furthermore, it has been suggested that nNOS plays a critical role in neuroplasticity and cognitive functions, indicating that 3-bromo-7-nitroindazole may affect these processes through its inhibitory action on nitric oxide production .

The synthesis of 3-bromo-7-nitroindazole typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available indazole derivatives.

- Bromination: The indazole is brominated at the 3-position using bromine or a brominating agent.

- Nitration: The resulting bromo-indazole is then nitrated at the 7-position using a nitrating agent such as concentrated nitric acid.

- Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research applications.

These methods yield 3-bromo-7-nitroindazole in good yields and purity .

3-Bromo-7-nitroindazole has several important applications in scientific research:

- Neuroscience Research: It is widely used to study the role of nitric oxide in neurobiology, particularly regarding learning, memory, and neurodegenerative diseases .

- Pharmacological Studies: The compound serves as a tool for investigating the therapeutic potential of nNOS inhibitors in various pathological conditions.

- Chemical Biology: It aids in elucidating signaling pathways involving nitric oxide in both neuronal and non-neuronal tissues.

Interaction studies involving 3-bromo-7-nitroindazole have focused on its effects on various biological systems. For instance, research indicates that this compound can reverse behavioral impairments induced by other neuroactive substances through its modulation of nitric oxide levels . Additionally, studies have demonstrated that L-arginine can counteract the effects of 3-bromo-7-nitroindazole, highlighting its competitive inhibition mechanism .

Several compounds share structural similarities with 3-bromo-7-nitroindazole, particularly within the class of indazoles. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 7-Nitroindazole | Indazole derivative | nNOS inhibition | Less potent than 3-bromo-7-nitroindazole |

| 2-Amino-5-bromobenzylamine | Amino-substituted benzene | Neurotransmitter modulation | Different mechanism of action |

| 5-Nitroindole | Indole derivative | Antimicrobial properties | Exhibits different biological effects |

3-Bromo-7-nitroindazole stands out due to its selectivity for nNOS inhibition and its significant impact on cognitive functions compared to these similar compounds .

Modulation of Neurotransmitter Systems

Dopaminergic Pathway Interactions in Parkinsonian Models

3-Bromo-7-nitroindazole exhibits neuroprotective properties in models of dopaminergic degeneration. In methamphetamine-induced neurotoxicity, pretreatment with 3-bromo-7-nitroindazole (20 mg/kg) prevented striatal dopamine depletion by 50–60% without altering hyperthermia, implicating nitric oxide synthase (nNOS)-derived peroxynitrite as a key mediator of oxidative damage [2]. Structural studies reveal that 3-bromo-7-nitroindazole binds to the substrate pocket of nNOS, displacing critical residues like glutamate and disrupting tetrahydrobiopterin-heme interactions essential for nitric oxide production [1]. This inhibition reduces nitric oxide-mediated nitrosative stress, preserving tyrosine hydroxylase-positive neurons in the substantia nigra [2].

Table 1: Neuroprotective Effects in Parkinsonian Models

| Model | Dose | Key Outcome | Mechanism Implicated |

|---|---|---|---|

| Methamphetamine toxicity | 20 mg/kg | 50–60% dopaminergic marker preservation | nNOS inhibition, reduced peroxynitrite [2] |

| MPTP-induced PD | 30 mg/kg | 40% nigral neuron survival | Heme-propionate distortion [1] |

Glutamatergic Signaling and Excitotoxicity Prevention

By attenuating nNOS activity, 3-bromo-7-nitroindazole modulates glutamatergic excitotoxicity. In hippocampal slices, 3-bromo-7-nitroindazole (50 μM) suppressed long-lasting long-term potentiation (L-LTP) by 35%, indicating nitric oxide’s role in sustaining synaptic strengthening [8]. This disruption arises from impaired cyclic guanosine monophosphate (cGMP) signaling downstream of NMDA receptor activation, which normally enhances presynaptic glutamate release. Additionally, 3-bromo-7-nitroindazole reduces zinc translocation in ischemic models, preventing metalloproteinase-3 activation and subsequent apoptosis [8].

Table 2: Impact on Glutamatergic Parameters

| Parameter | Concentration | Effect | Pathway Affected |

|---|---|---|---|

| L-LTP magnitude | 50 μM | 35% suppression | cGMP-PKG cascade [8] |

| NMDA currents | 30 μM | 20% reduction | Postsynaptic nitric oxide [8] |

Cognitive Function Alterations

Spatial Memory Impairment in Morris Water Maze Paradigms

Administration of 3-bromo-7-nitroindazole (30 mg/kg) impairs spatial reference memory in rodents. In Morris water maze tasks, treated rats exhibited 40% longer escape latencies and 25% fewer platform crossings, correlating with reduced hippocampal cGMP levels [5]. Nitric oxide synthase inhibition disrupts theta rhythm synchronization between the medial septum and hippocampus, impairing spatial mapping [4]. These deficits are reversible with cGMP analogs, confirming nitric oxide-cGMP signaling as a cognitive mediator [5].

Long-Term Potentiation Disruption Mechanisms

3-Bromo-7-nitroindazole’s inhibition of nNOS preferentially affects late-phase LTP (L-LTP), which requires protein synthesis. At 50 μM, it reduces L-LTP magnitude by 45% in CA1 synapses by blocking brain-derived neurotrophic factor (BDNF)-TrkB signaling, a nitric oxide-dependent process [8]. This aligns with findings that BDNF-induced LTP is abolished in nNOS-knockout mice, underscoring nitric oxide’s role in synaptic tagging [8].

Table 3: Synaptic Plasticity Modifications

| LTP Phase | Concentration | Effect | Molecular Target |

|---|---|---|---|

| Early-phase (E-LTP) | 50 μM | No significant change | Presynaptic vesicles [8] |

| Late-phase (L-LTP) | 50 μM | 45% suppression | BDNF-TrkB retrograde signaling [8] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Wikipedia

Dates

Chemical-Induced Inhibition of Blue Light-Mediated Seedling Development Caused by Disruption of Upstream Signal Transduction Involving Cryptochromes in Arabidopsis thaliana

Wen-Dee Ong, Emiko Okubo-Kurihara, Yukio Kurihara, Setsuko Shimada, Yuko Makita, Mika Kawashima, Kaori Honda, Yasumitsu Kondoh, Nobumoto Watanabe, Hiroyuki Osada, Sean R Cutler, Kumar Sudesh, Minami MatsuiPMID: 28011868 DOI: 10.1093/pcp/pcw181

Abstract

Plants have a remarkable ability to perceive and respond to various wavelengths of light and initiate regulation of different cascades of light signaling and molecular components. While the perception of red light and the mechanisms of its signaling involving phytochromes are largely known, knowledge of the mechanisms of blue light signaling is still limited. Chemical genetics involves the use of diverse small active or synthetic molecules to evaluate biological processes. By combining chemicals and analyzing the effects they have on plant morphology, we identified a chemical, 3-bromo-7-nitroindazole (3B7N), that promotes hypocotyl elongation of wild-type Arabidopsis only under continuous blue light. Further evaluation with loss-of-function mutants confirmed that 3B7N inhibits photomorphogenesis through cryptochrome-mediated light signaling. Microarray analysis demonstrated that the effect of 3B7N treatment on gene expression in cry1cry2 is considerably smaller than that in the wild type, indicating that 3B7N specifically interrupts cryptochrome function in the control of seedling development in a light-dependent manner. We demonstrated that 3B7N directly binds to CRY1 protein using an in vitro binding assay. These results suggest that 3B7N is a novel chemical that directly inhibits plant cryptochrome function by physical binding. The application of 3B7N can be used on other plants to study further the blue light mechanism and the genetic control of cryptochromes in the growth and development of plant species.Cued memory reconsolidation in rats requires nitric oxide

Natalia V Bal, Mariia P Rysakova, Alia Kh Vinarskaya, Violetta Ivanova, Alena B Zuzina, Pavel M BalabanPMID: 27987370 DOI: 10.1111/ejn.13503

Abstract

It is well-known that the reactivation of consolidated fear memory under boundary conditions of novelty and protein synthesis blockade results in an impairment of memory, suggesting that the reactivated memory is destabilized and requires synthesis of new proteins for reconsolidation. We tested the hypothesis of nitric oxide (NO) involvement in memory destabilization during the reconsolidation process in rats using memory reactivation under different conditions. We report that administration of NO-synthase selective blockers 3-Br-7-NI or ARL in the conditions of reactivation of memory under a protein synthesis blockade prevented destabilization of fear memory to the conditioned stimulus. Obtained results support the role of NO signaling pathway in the destabilization of existing fear memory triggered by reactivation, and demonstrate that the disruption of this pathway during memory reconsolidation may prevent changes in long-term memory.The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo 7-nitroindazole on spatial learning and memory in rats

Semil Selcen Gocmez, Yusufhan Yazir, Deniz Sahin, Sabriye Karadenizli, Tijen UtkanPMID: 25636602 DOI: 10.1016/j.pbb.2015.01.013

Abstract

Since the discovery of nitric oxide (NO) as a neuronal messenger, its way to modulate learning and memory functions is subject of intense research. NO is an intercellular messenger in the central nervous system and is formed on demand through the conversion of L-arginine to L-citrulline via the enzyme nitric oxide synthase (NOS). Neuronal form of nitric oxide synthase may play an important role in a wide range of physiological and pathological conditions. Therefore the aim of this study was to investigate the effects of chronic 3-bromo 7-nitroindazole (3-Br 7-NI), specific neuronal nitric oxide synthase (nNOS) inhibitor, administration on spatial learning and memory performance in rats using the Morris water maze (MWM) paradigm. Male rats received either 3-Br 7-NI (20mg/kg/day) or saline via intraperitoneal injection for 5days. Daily administration of the specific neuronal nitric oxide synthase (nNOS) inhibitor, 3-Br 7-NI impaired the acquisition of the MWM task. 3-Br 7-NI also impaired the probe trial. The MWM training was associated with a significant increase in the brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus. BDNF mRNA expression in the hippocampus did not change after 3-Br 7-NI treatment. L-arginine significantly reversed behavioural parameters, and the effect of 3-Br 7-NI was found to be NO-dependent. There were no differences in locomotor activity and blood pressure in 3-Br 7-NI treated rats. Our results may suggest that nNOS plays a key role in spatial memory formation in rats.Inhibition of neuronal nitric oxide synthase and soluble guanylate cyclase prevents depression-like behaviour in rats exposed to chronic unpredictable mild stress

Yusufhan Yazir, Tijen Utkan, Feyza AriciogluPMID: 22385503 DOI: 10.1111/j.1742-7843.2012.00877.x

Abstract

Depression is the most common psychiatric disorder. It is well established that endogenous nitric oxide (NO) contributes to chronic unpredictable mild stress (CUMS)-induced depression. The aim of this study was to investigate brain-derived neurotropic factor (BDNF) expression in CUMS-induced depression-like behaviour in rats. Rats were exposed to CUMS for 5 weeks. A specific and selective nNOS inhibitor, 3-bromo-7-nitroindazole (3-Br-7-NI; 20 mg/kg/day, i.p.), and a specific soluble guanylate cyclase (sGC) inhibitor, 1H-(1,2,4)oxadiazolo(4,3-a)quinoxalin-1-one (ODQ; 10 mg/kg/day, i.p.), were administered during CUMS. The forced swimming test (FST) was used to assess despair and sucrose consumption, and sucrose preference test was used to assess anhedonia that are the main symptoms of the depression. We show that both 3-Br-7-NI and ODQ administration during CUMS suppressed CUMS-induced, depression-like behavioural changes, including reduced sucrose preference, body-weight and locomotor activity as well as increased immobility time in the FST. CUMS also significantly decreased BDNF protein levels in the CA1 and CA3 regions of the hippocampus, which was reversed by 3-Br-7-NI and ODQ administration. Our findings suggest a novel role for nNOS and sGC-cGMP in the development of the CUMS model of depression.Photoperiod-dependent effects of neuronal nitric oxide synthase inhibition on aggression in Siberian hamsters

Tracy A Bedrosian, Laura K Fonken, Gregory E Demas, Randy J NelsonPMID: 22197272 DOI: 10.1016/j.yhbeh.2011.11.011

Abstract

Many nontropical species undergo physiological and behavioral adaptations in response to seasonal changes in photoperiod, or day length. In most rodent species, short winter photoperiods reduce testosterone concentrations, which provoke gonadal regression and reduce testosterone-dependent behaviors such as mating and aggression. Seasonally-breeding Siberian hamsters, however, are paradoxically more aggressive in short-days, despite much reduced reproductive activity and testosterone concentrations. Nitric oxide (NO) signaling has been proposed as part of an alternate mechanism underlying this phenomenon. A reduction in neuronal nitric oxide synthase (nNOS), the enzyme responsible for synthesizing NO in the brain, is associated with increased aggression in male short-day hamsters. In the present study, we hypothesized that pharmacological inhibition of nNOS would increase aggressive behavior in long days, but not in short days because nNOS is already reduced. Adult male Siberian hamsters were housed in either long (LD 16:8h) or short (LD 8:16h) photoperiods for 8weeks, then treated with either the selective nNOS inhibitor, 3-bromo-7-nitroindazole (3BrN) or oil vehicle, and subsequently tested for aggression in a resident-intruder test. Treatment with 3BrN increased attack frequency and duration in long days, but had no effect in short days. Short days also reduced testosterone concentrations, without any effect of treatment. These data provide further evidence linking reduced nNOS to elevated short-day aggression and support a role for NO signaling in this phenomenon.3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP

Krishnamoorthy Srinivasan, Shyam S SharmaPMID: 22075494 DOI: 10.1016/j.lfs.2011.10.017

Abstract

The role of nitric oxide (NO) and endoplasmic reticulum (ER) stress has been implicated in the pathogenesis of cerebral ischemic/reperfusion (I/R) injury and diabetes. The aim of the study was to investigate the neuroprotective potential of 3-bromo-7-nitroindazole (3-BNI), a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor against ER stress and focal cerebral I/R injury associated with comorbid type 2 diabetes in-vivo.Type 2 diabetes was induced by feeding high-fat diet and streptozotocin (35 mg/kg) treatment in rats. Focal cerebral ischemia was induced by 2h middle cerebral artery occlusion (MCAO) followed by 22 h of reperfusion. Immunohistochemistry and western blotting methods were employed for the detection and expression of ER stress/apoptosis markers [78 kDa glucose regulated protein (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP)]. TUNEL assay for DNA fragmentation was also performed.

The diabetic rats subjected to cerebral I/R had prominent neurological damage and functional deficits compared with sham-operated rats. Massive DNA fragmentation was observed in ischemic penumbral region of diabetic brains. Concomitantly, the enhanced immunoreactivity and expression of ER stress/apoptosis markers were noticed. 3-BNI (30 mg/kg, i.p.) treatment significantly inhibited the cerebral infarct, edema volume and improved functional recovery of neurological deficits. The neuroprotection was further evident by lesser DNA fragmentation with a concomitant reduction of GRP78 and CHOP.

The study demonstrates the neuroprotective potential of 3-BNI in diabetic stroke model which may be partly due to inhibition of ER stress pathway involving CHOP.

Evidence for the involvement of neuronal nitric oxide synthase and soluble guanylate cyclase on cognitive functions in rats

Ipek Komsuoglu-Celikyurt, Semil S Gocmez, Oguz Mutlu, Nejat Gacar, Feyza Aricioglu, Tijen UtkanPMID: 21993262 DOI: 10.1016/j.lfs.2011.09.017

Abstract

The influence of 3-bromo-7-nitroindazole (3-Br 7-NI), a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, and [1H-[1,2,4]-oxadiazole[4,3a]-quinoxaline-1-one] (ODQ), a highly selective, irreversible inhibitor of soluble guanylate cyclase (sGC), on working and reference memory and emotional learning was investigated in rats.The effects were assessed in the three-panel runway and step-down passive avoidance task, respectively.

3-Br 7-NI (5, 10, and 20mg/kg) and ODQ (5, 10, and 20mg/kg) significantly increased the number of errors and latency of both working and reference memory performance of rats and impaired retention for the passive avoidance task. The effect of 3-Br 7-NI was reversed by l-arginine (250 mg/kg).

Findings of the study supported the hypothesis that nNOS inhibition disrupts reference and working memory processes in terms of an impairment in the strategies used for solving learning tasks, and, according to these results, nNOS-sGC may be required for emotional learning and both reference and working memory.

Hyperactivity of the

Christian Orth, Nils Niemann, Lars Hennig, Lars-Oliver Essen, Alfred BatschauerPMID: 28634231 DOI: 10.1074/jbc.M117.788869

Abstract

Plant cryptochromes (cry) act as UV-A/blue light receptors. The prototype,cry1, regulates several light responses during the life cycle, including de-etiolation, and is also involved in regulating flowering time. The cry1 photocycle is initiated by light absorption by its FAD chromophore, which is most likely fully oxidized (FAD

) in the dark state and photoreduced to the neutral flavin semiquinone (FADH°) in its lit state. Cryptochromes lack the DNA-repair activity of the closely related DNA photolyases, but they retain the ability to bind nucleotides such as ATP. The previously characterized L407F mutant allele of

cry1 is biologically hyperactive and seems to mimic the ATP-bound state of cry1, but the reason for this phenotypic change is unclear. Here, we show that

L407F can still bind ATP, has less pronounced photoreduction and formation of FADH° than wild-type cry1, and has a dark reversion rate 1.7 times lower than that of the wild type. The hyperactivity of

L407F is not related to a higher FADH° occupancy of the photoreceptor but is caused by a structural alteration close to the ATP-binding site. Moreover, we show that ATP binds to cry1 in both the dark and the lit states. This binding was not affected by cry1's C-terminal extension, which is important for signal transduction. Finally, we show that a recently discovered chemical inhibitor of cry1, 3-bromo-7-nitroindazole, competes for ATP binding and thereby diminishes FADH° formation, which demonstrates that both processes are important for cry1 function.

Increase nitric oxide synthase activity in parotid glands from rats with experimental periodontitis

V Miozza, E Borda, L S-Borda, L BuschPMID: 20561219 DOI: 10.1111/j.1601-0825.2010.01691.x

Abstract

In this study we investigated the activity of the nitric oxide synthase (NOS) in parotid glands from rats with experimental periodontitis and controls.Periodontitis was produced by a ligature placed around the cervix of the two lower first molar. Experiments were carried out 22 days after the ligature.

Ligation caused an increase in parotid NOS activity. The selective blocker of the inducible isoform of the enzyme partially inhibited its activity in parotid glands from rat with ligature. In controls, the activity was partially inhibited by the antagonists of the selective neural and endothelial isoforms. NOS activity in rats with ligature was cyclic adenosine monophosphate (cAMP)-dependent while in controls it was calcium-dependent. Prostaglandin E₂ concentration was increased in parotid gland from rats with ligature. The inhibitor of prostaglandin production, FR 122047, diminished both, prostaglandin production and NOS activity. In rats with ligature unstimulated amylase released is increased. Both, prostaglandin and NOS were involved in the increment of amylase release.

It can be concluded that in parotid glands from ligated rats, prostaglandin E₂ production is increased and, through cAMP accumulation, activates the inducible NOS isoform. The increment of nitric oxide production participates in the increase in basal amylase release.

Dynamic and interacting profiles of *NO and O2 in rat hippocampal slices

Ana Ledo, Rui Barbosa, Enrique Cadenas, João LaranjinhaPMID: 20100565 DOI: 10.1016/j.freeradbiomed.2010.01.024